molecular formula C13H9ClF3N3O B183578 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 197228-36-7

1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No. B183578
CAS RN: 197228-36-7
M. Wt: 315.68 g/mol
InChI Key: VKVZBCIBFSYCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white solid that is soluble in organic solvents and has a molecular weight of 342.77 g/mol. This compound is also known as TAK-659 and has been extensively studied for its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves the inhibition of BTK, which is a key enzyme involved in the activation of B cells. BTK plays a crucial role in the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of B cell-related diseases.
Biochemical and Physiological Effects:
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activation of B cells, which can lead to the suppression of the immune response. This can be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea in lab experiments include its potency and selectivity for BTK inhibition, which makes it a promising candidate for the treatment of B cell-related diseases. However, one limitation of using this compound is its solubility in organic solvents, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea. One potential direction is the investigation of its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the development of more potent and selective BTK inhibitors based on the structure of TAK-659. Additionally, the use of this compound in combination with other drugs for the treatment of B cell-related diseases is also an area of interest for future research.

Synthesis Methods

The synthesis of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves the reaction of 5-chloro-2-aminopyridine and 3-(trifluoromethyl)phenyl isocyanate in the presence of a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells. This makes it a promising candidate for the treatment of B cell-related diseases such as lymphoma and leukemia.

properties

CAS RN

197228-36-7

Product Name

1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C13H9ClF3N3O

Molecular Weight

315.68 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C13H9ClF3N3O/c14-9-4-5-11(18-7-9)20-12(21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,(H2,18,19,20,21)

InChI Key

VKVZBCIBFSYCQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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